AMP423, also known as 2-cyano-1-(naphthalen-1-yl)ethanamine, is a novel compound that has garnered attention for its potential anti-tumor properties. It belongs to a class of compounds characterized by their ability to interact with cellular mechanisms, leading to cytotoxic effects on cancer cells. The compound is synthesized from 2-cyanoaziridine and 1-naphthyl isocyanate, and its chemical formula is with a molecular weight of 287 g/mol. The melting point of AMP423 is reported to be between 98°C and 100°C, indicating its solid state at room temperature.
AMP423 is classified primarily as an anti-cancer agent. Its development stems from research into compounds that can inhibit tumor growth through various mechanisms, including alkylation and modulation of cellular pathways. The compound has been evaluated in preclinical studies, particularly focusing on its cytotoxic effects against various cancer cell lines.
The synthesis of AMP423 involves a multi-step process that begins with the reaction of 2-cyanoaziridine with 1-naphthyl isocyanate. The procedure includes the following steps:
The purity of AMP423 was confirmed through combustion analysis, which matched the expected values for carbon, hydrogen, and nitrogen content. Additionally, proton nuclear magnetic resonance spectroscopy was utilized to verify the compound's structure.
The molecular structure of AMP423 can be described as follows:
The structure features a cyano group attached to an ethylamine moiety linked to a naphthalene ring system. This configuration contributes to its biological activity by facilitating interactions with cellular targets.
AMP423 exhibits significant reactivity due to its functional groups. Key reactions include:
These reactions underscore AMP423's potential as an alkylating agent in cancer therapy.
AMP423's mechanism of action involves several steps:
Studies have demonstrated that AMP423 can induce significant apoptosis in treated cancer cells, highlighting its potential therapeutic application.
These properties are essential for understanding how AMP423 can be handled in laboratory settings and its potential formulation in therapeutic applications.
AMP423 has several promising applications in scientific research:
AMP423 represents an advanced cyanoaziridine derivative engineered to overcome limitations of first-generation pro-oxidant therapeutics. This compound exhibits targeted activity against hematological malignancies through a unique oxidative stress-inducing mechanism, positioning it as a promising candidate for oncotherapeutic development. Unlike conventional DNA-alkylating agents, AMP423 initiates caspase-independent apoptosis via selective thiol depletion and mitochondrial disruption, offering a novel approach to cancer cell eradication [1] [4].
The cyanoaziridine pharmacophore emerged from systematic exploration of aziridine derivatives in the late 20th century. Imexon (4-imino-1,3-diazabicyclo[3.1.0]hexan-2-one) served as the foundational compound, demonstrating pro-oxidant activity in early preclinical studies during the 1990s [9]. This small molecule entered clinical trials for multiple solid tumors but exhibited critical limitations:
Table 1: Evolution of Cyanoaziridine Therapeutics
Compound | Development Era | Key Advancements | Clinical Status |
---|---|---|---|
Imexon | 1980s-1990s | First pro-oxidant aziridine | Phase II completed |
AMP423 | Early 2000s | Enhanced lipophilicity (clogP=3.32) | Preclinical |
Other analogs | 2010s-present | Improved tumor selectivity | Research phase |
Structural optimization efforts initiated at the University of Arizona (c. 1999) focused on enhancing membrane permeability through aromatic substitutions. Iyengar et al. synthesized over 30 derivatives, establishing a direct correlation between lipophilicity and cytotoxic potency [2]. This structure-activity relationship (SAR) paradigm culminated in AMP423 (2-cyanoaziridine-[N-(1-naphthyl)]-1-carboxamide), which incorporated a naphthyl moiety to significantly boost bioavailability and target engagement [1] [6].
AMP423 addresses three fundamental limitations of imexon through strategic molecular redesign:
Table 2: Comparative Cytotoxicity of AMP423 vs. Imexon
Cell Line | Tumor Type | Imexon IC₅₀ (μM) | AMP423 IC₅₀ (μM) | Fold Improvement |
---|---|---|---|---|
8226/S | Myeloma | 90-110 | 12.5 | 7.2-8.8× |
SU-DHL-6 | B-cell lymphoma | >100 | 6.3 | >15.9× |
MiaPaCa-2 | Pancreatic | 250 | 36.0 | 6.9× |
HCT-116 | Colorectal | 300 | 21.4 | 14.0× |
Mechanistically, AMP423 induces a multi-faceted pro-oxidant response:
AMP423's structural innovations drive its improved pharmacological profile:
Table 3: Critical Structural and Functional Comparisons
Structural Feature | Imexon | AMP423 | Biological Consequence |
---|---|---|---|
Core structure | Iminopyrrolidone | Naphthyl-cyanoaziridine | Enhanced membrane permeability |
Molecular weight | 111.1 g/mol | 237.3 g/mol | Improved target engagement |
logP (clogP) | -1.6 | 3.32 | 100× greater cellular uptake |
Aziridine stability | Moderate | High | Sustained thiol reactivity |
Water solubility | High | Low (DMSO-soluble) | Formulation challenges |
Key Structural Innovations:
Functional Consequences:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7